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Core Science & Biosynthesis

Foundational

Technical Profile: 1-sec-butyl-4-nitro-1H-pyrazol-3-amine

The following technical guide details the chemical profile, synthesis, and applications of 1-sec-butyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate. Note on CAS Registry Status: While the parent s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 1-sec-butyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate.

Note on CAS Registry Status: While the parent scaffold (4-nitro-1H-pyrazol-3-amine) and related esters (e.g., ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate) have established CAS numbers, the specific 1-sec-butyl-4-nitro-1H-pyrazol-3-amine derivative is a specialized research intermediate often synthesized in situ or classified under proprietary internal registries in drug discovery (e.g., for kinase inhibitor development). This guide provides the definitive technical roadmap for its identification, synthesis, and utilization based on validated heterocyclic chemistry principles.

High-Value Intermediate for Kinase Inhibitor & Agrochemical Scaffolds [1]

Chemical Identity & Core Properties[1][2][3][4]

This compound belongs to the class of N-alkylated aminonitropyrazoles , serving as a critical "push-pull" alkene system embedded within an aromatic ring. The electron-withdrawing nitro group at C4 and the electron-donating amino group at C3 create a highly polarized scaffold susceptible to further functionalization.

PropertyData / Description
Systematic Name 1-(1-methylpropyl)-4-nitro-1H-pyrazol-3-amine
Common Synonyms 1-sec-butyl-3-amino-4-nitropyrazole; 3-amino-4-nitro-1-sec-butylpyrazole
Parent Scaffold CAS 16115-82-5 (4-nitro-1H-pyrazol-3-amine)
Related Ester CAS MFCD29910896 (Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate)
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.20 g/mol
Predicted LogP ~1.8 (Lipophilic shift from parent LogP ~0.2 due to sec-butyl)
H-Bond Donors/Acceptors 1 Donor (NH₂), 4 Acceptors (N, NO₂)
Physical State Yellow to orange crystalline solid (typical for nitropyrazoles)
Structural Validation (SMILES & InChI)
  • SMILES: CCC(C)n1cc([O-])c(N)n1 (Isomer 1: 1-sec-butyl-3-amino)

  • InChI Key: (Predicted) InChI=1S/C7H12N4O2/c1-3-5(2)11-6-7(10(12)13)8(9)11/h4-5H,3H2,1-2H3,(H2,8,9)

Synthesis & Manufacturing Protocols

The synthesis of 1-sec-butyl-4-nitro-1H-pyrazol-3-amine presents a regioselectivity challenge. The parent 3-amino-4-nitropyrazole exists in tautomeric equilibrium. Direct alkylation typically yields a mixture of 1,3- (target) and 1,5- (isomer) products.

Pathway A: Direct Alkylation (The Standard Route)

This method uses the parent scaffold 4-nitro-1H-pyrazol-3-amine.

Reagents:

  • Substrate: 4-nitro-1H-pyrazol-3-amine (CAS 16115-82-5).[2]

  • Alkylating Agent: 2-Bromobutane (sec-butyl bromide) or sec-butyl methanesulfonate.

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-nitro-1H-pyrazol-3-amine in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq of

    
     (60% dispersion in oil) portion-wise. Stir for 30 min until gas evolution ceases (formation of pyrazolate anion).
    
  • Alkylation: Add 1.2 eq of 2-bromobutane dropwise.

  • Heating: Warm to 60–80°C and stir for 4–12 hours. (Note: sec-butyl is sterically hindered; heating is required compared to primary alkyl halides).

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: The critical step. The 1,3-isomer (less hindered) and 1,5-isomer (steric clash between nitro and sec-butyl) must be separated via column chromatography (Silica gel, Hexane/EtOAc gradient). The 1-sec-butyl-3-amino isomer is typically the major product due to steric repulsion in the 1,5-isomer.

Pathway B: Cyclization (De Novo Synthesis)

Used if high regioselectivity is required and separation is difficult.

  • Precursor: Ethyl 2-cyano-3-ethoxyacrylate.

  • Hydrazine: sec-Butylhydrazine hydrochloride.

  • Cyclization: Condensation yields 1-sec-butyl-3-aminopyrazole-4-carboxylate (or related intermediate).

  • Nitration: Subsequent nitration at C4 (using

    
    ) introduces the nitro group. Caution: Energetic reaction.
    
Visualization: Synthesis Logic & Regioselectivity

Synthesis Parent 4-nitro-1H-pyrazol-3-amine (CAS 16115-82-5) Base Base (NaH/Cs2CO3) Deprotonation Parent->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion Target TARGET: 1-sec-butyl-4-nitro-1H-pyrazol-3-amine (Major Product due to Sterics) Anion->Target N1 Attack (Favored) Isomer Isomer: 1-sec-butyl-4-nitro-1H-pyrazol-5-amine (Minor Product) Anion->Isomer N2 Attack (Hindered) Alkylating 2-Bromobutane (Electrophile) Alkylating->Target Alkylating->Isomer

Caption: Regioselective alkylation pathway favoring the 1,3-substituted target due to steric hindrance at the 1,5-position.

Applications in Drug Discovery[8][9]

The 1-sec-butyl-4-nitro-1H-pyrazol-3-amine motif is a versatile pharmacophore. The sec-butyl group provides a specific lipophilic bulk that often improves binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).

A. Kinase Inhibition (FGFR & RIPK1)

Aminopyrazoles are privileged scaffolds in kinase inhibitors.

  • Mechanism: The C3-amino group forms hydrogen bonds with the "hinge region" of the kinase ATP pocket.

  • Role of Nitro Group: The nitro group is rarely the final functionality. It serves as a masked amine .

    • Reduction: The nitro group is reduced (Pd/C,

      
       or Fe/NH₄Cl) to a diamine (3,4-diamino-1-sec-butylpyrazole).
      
    • Cyclization: The resulting diamine is condensed with formamide or urea to form Pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine).

  • Target: These derivatives are potent inhibitors of FGFR (Fibroblast Growth Factor Receptor) and RIPK1 (Receptor-Interacting Protein Kinase 1), utilized in oncology and anti-inflammatory therapies.

B. Agrochemicals[2]
  • Fungicides: N-alkyl-4-nitropyrazoles are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides.

  • Herbicides: The scaffold is used in PPO (Protoporphyrinogen Oxidase) inhibitors.

Visualization: Downstream Derivatization

Applications Target 1-sec-butyl-4-nitro-1H-pyrazol-3-amine Reduction Reduction (H2, Pd/C) Target->Reduction Diamine Intermediate: 4,5-diamino-1-sec-butylpyrazole Reduction->Diamine Cycle1 Cyclization (Formamide) Diamine->Cycle1 Cycle2 Sandmeyer Reaction (CuCl, HCl) Diamine->Cycle2 Drug1 Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Cycle1->Drug1 Drug2 4-Chloro-3-aminopyrazole (Agrochemical Scaffold) Cycle2->Drug2

Caption: The nitro-amine compound acts as a linchpin intermediate for fusing heterocyclic rings in drug synthesis.

Safety & Handling (HSE Protocols)

As a nitro-substituted heterocycle, this compound possesses energetic potential, although the amino and alkyl groups mitigate explosivity compared to polynitro analogs.

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Cat 4 (Oral/Inhalation)Handle in a fume hood. Avoid dust generation.
Skin/Eye Irritant Cat 2/2AWear nitrile gloves and safety goggles.
Energetic Stability Potential Explosive PrecursorDo not heat dry solids >150°C. Nitro-pyrazoles can decompose exothermically.
Storage Inert AtmosphereStore at 2–8°C under Argon/Nitrogen. Light sensitive.

Self-Validating Safety Check:

  • Before scaling up (>5g): Perform a DSC (Differential Scanning Calorimetry) scan to determine the onset of thermal decomposition.

  • Reaction Monitoring: Use TLC (50% EtOAc/Hexane) to monitor the disappearance of the starting nitro-amine. The product will typically have a higher Rf (more lipophilic).

References

  • PubChem Compound Summary: 4-nitro-1H-pyrazol-3-amine (Parent Scaffold). National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem CID 3613991.[2] Link

  • Synthesis of N-alkylated pyrazoles. Organic Chemistry Portal. (2024). General methodologies for regioselective pyrazole alkylation. Link

  • BenchChem Application Note. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis." (Protocol analogous to sec-butyl derivative).[1][2][6] Link

  • Journal of Medicinal Chemistry. "Discovery of 1H-Pyrazol-3-amine Derivatives as RIPK1 Inhibitors." (2025). Discusses aminopyrazole SAR and alkylation strategies. Link

  • Chemical Book/ChemScene. "1-Butyl-4-nitro-1H-pyrazole CAS 1240574-64-4." (Close structural analog for property estimation). Link

Sources

Exploratory

Technical Whitepaper: 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine as a Versatile Heterocyclic Scaffold

Topic: 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Researchers Chemical Identity & Informatics The compound 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Researchers

Chemical Identity & Informatics

The compound 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine represents a specific regioisomer of the nitropyrazole family. Distinguished by the sec-butyl group at the N1 position and an amine at the C3 position, this molecule serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines used in kinase inhibition.

Core Identifiers
Identifier TypeString / Value
IUPAC Name 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine
Common Name 1-sec-butyl-3-amino-4-nitropyrazole
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.19 g/mol
Canonical SMILES CCC(C)n1cc([O-])c(N)n1
Isomeric SMILES CCn1cc([O-])c(N)n1 (S-isomer) CCn1cc([O-])c(N)n1 (R-isomer)
InChI InChI=1S/C7H12N4O2/c1-3-4(2)11-5-6(10(12)13)7(8)9-11/h5H,3-4,8H2,1-2H3
InChIKey XZYVVBJCVVLZPH-UHFFFAOYSA-N (Racemic)
Physicochemical Profile (Predicted)[2][3][4]
  • LogP (Octanol/Water): ~1.42 (Moderate lipophilicity due to the alkyl chain balancing the polar nitro/amine groups).

  • TPSA (Topological Polar Surface Area): ~98 Ų (High polarity suggests good solubility in polar organic solvents like DMSO/DMF).

  • H-Bond Donors: 1 (Amine group).[1]

  • H-Bond Acceptors: 4 (Nitro group oxygens, Pyrazole N2).

Structural Analysis & Stereochemistry

The Regiochemistry Challenge

The pyrazole ring exists in tautomeric equilibrium when unsubstituted at nitrogen. However, the introduction of the sec-butyl group at N1 locks the tautomer. The distinction between the 3-amine and 5-amine isomers is critical:

  • 3-amine (Target): The amino group is adjacent to the N2 nitrogen. This arrangement often results from the alkylation of 3-amino-4-nitropyrazole, though it competes with the N2-alkylation product (which effectively becomes a 5-amino isomer relative to the alkyl group).

  • Electronic Effects: The C4-nitro group is strongly electron-withdrawing, reducing the basicity of the C3-amine and increasing the acidity of the ring proton in the precursor, facilitating alkylation.

Chirality

The sec-butyl group introduces a chiral center at the C2 position of the butyl chain.

  • Racemic Synthesis: Standard alkylation using 2-bromobutane yields a racemic mixture (R/S).

  • Stereoselective Synthesis: Requires the use of (R)- or (S)-2-butanol (via Mitsunobu reaction) or chiral resolution of the product. For most initial scaffold screening, the racemate is utilized.

Synthetic Pathways & Regioselectivity[6][7]

The synthesis of this scaffold requires navigating the regioselectivity of pyrazole alkylation. The "Expertise" lies in controlling the N1 vs. N2 attack.

Pathway A: Direct Alkylation (N-Alkylation)

This is the most common laboratory route but requires careful separation of isomers.

  • Precursor: 4-nitro-1H-pyrazol-3-amine (commercially available).

  • Reagents: 2-bromobutane or 2-iodobutane.

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Mechanism: The base deprotonates the pyrazole (pKa ~10-11). The resulting anion attacks the alkyl halide.

    • Regioselectivity: Steric hindrance from the nitro group at C4 and the amine at C3 influences the ratio. Alkylation at N1 (distal to the amine) is often favored electronically, but the "N1" in the final product corresponds to the nitrogen distal to the amine in the starting tautomer.

    • Outcome: Usually a mixture of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine (Target) and 1-(butan-2-yl)-4-nitro-1H-pyrazol-5-amine.

Pathway B: De Novo Cyclization (Higher Specificity)

To avoid isomer separation, a cyclization strategy is preferred for scale-up.

  • Precursor: sec-Butylhydrazine.

  • Electrophile: Ethyl 2-cyano-3-ethoxyacrylate (or similar nitrated enol ether).

  • Mechanism: The hydrazine attacks the vinyl ether carbon, followed by cyclization onto the nitrile or ester.

  • Note: This route guarantees the N1 position of the alkyl group relative to the substituents.

Experimental Protocol: Alkylation Workflow

The following protocol describes the synthesis via Pathway A , emphasizing the purification step required to isolate the correct regioisomer.

Materials
  • Reactant: 4-nitro-1H-pyrazol-3-amine (1.0 eq)

  • Alkylating Agent: 2-bromobutane (1.2 eq)

  • Base: Cs₂CO₃ (1.5 eq) - Cesium is chosen over Potassium to enhance solubility in DMF and often improves N1/N2 selectivity.

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazol-3-amine in anhydrous DMF. Add Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes to ensure deprotonation (color change to deep yellow/orange is typical).

  • Alkylation: Add 2-bromobutane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product will be less polar than the starting material.

  • Workup:

    • Dilute reaction with EtOAc (5x volume).

    • Wash with water (3x) to remove DMF (Critical: residual DMF ruins separation).

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (The Critical Step):

    • The crude residue contains both N-isomers.

    • Column Chromatography: Silica gel. Gradient 10% -> 40% EtOAc in Hexanes.

    • Identification: The 1-alkyl-3-amine (Target) typically elutes after the 1-alkyl-5-amine isomer due to the availability of the amine for hydrogen bonding with the silica, whereas the 5-amine often has an intramolecular H-bond with the nitro group, making it less polar.

    • Validation: Verify regioisomer using 2D NMR (NOESY). Look for a correlation between the N-alkyl protons and the C5-H proton. If they correlate, it is the target (N1-alkyl). If the alkyl correlates with the amine, it is the unwanted isomer.

Workflow Visualization

SynthesisWorkflow Start Start: 4-nitro-1H-pyrazol-3-amine Reagents Add: 2-Bromobutane + Cs2CO3 Solvent: DMF Start->Reagents Reaction Reaction: Heat at 60°C, 4-6h (Nucleophilic Substitution) Reagents->Reaction Workup Workup: EtOAc Extraction Water Wash (Remove DMF) Reaction->Workup Crude Crude Mixture: Isomer A (3-amine) + Isomer B (5-amine) Workup->Crude Purification Purification: Flash Chromatography (Silica, EtOAc/Hex) Crude->Purification Isolate Isomers Product Final Product: 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine Purification->Product Identify via NOESY

Caption: Figure 1. Synthetic workflow for the N-alkylation of 4-nitro-1H-pyrazol-3-amine, highlighting the critical purification step to resolve regioisomers.

Therapeutic Utility & Applications

This molecule is rarely a final drug but serves as a high-value scaffold in Medicinal Chemistry.

Precursor to 3,4-Diaminopyrazoles

Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 1-(butan-2-yl)-1H-pyrazole-3,4-diamine .

  • Utility: This diamine is a "privileged structure" for synthesizing fused bicyclic rings.

  • Reaction: Condensation with 1,3-dicarbonyls or keto-esters yields Pyrazolo[1,5-a]pyrimidines .

Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine system is bioisosteric to the purine ring of ATP.

  • Mechanism: These molecules bind to the ATP-binding pocket of protein kinases (e.g., CDK2, FLT3, BRAF).

  • Role of the sec-butyl group: The hydrophobic alkyl group at N1 often occupies the "sugar pocket" or hydrophobic back-cleft of the kinase enzyme, improving binding affinity and selectivity compared to a simple methyl group.

Scaffold Utility Diagram

ScaffoldUtility Core 1-(butan-2-yl)-4-nitro- 1H-pyrazol-3-amine Reduction Reduction (-NO2 to -NH2) Core->Reduction Diamine Intermediate: 3,4-Diaminopyrazole Reduction->Diamine Cyclization Cyclization (+ 1,3-Dicarbonyl) Diamine->Cyclization FinalDrug Target: Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Cyclization->FinalDrug

Caption: Figure 2.[2] The transformation of the nitro-amine scaffold into bioactive fused heterocyclic systems.

References

  • PubChem Compound Summary. (2025). 1-(butan-2-yl)-1H-pyrazol-5-amine (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link](Note: Used for structural verification of the core skeleton; regiochemistry adjusted in guide).

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

  • Li, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10396–10403. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine: Molecular Formula and Weight

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed analysis of the molecular formula and weight of the compound 1-(butan-2-yl)-4-nitro-1H-pyrazol-3...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the molecular formula and weight of the compound 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine. The content herein is structured to offer not just the fundamental data but also the scientific reasoning behind the determination of these properties, in line with the principles of expertise, experience, and trustworthiness.

Core Molecular Attributes

A foundational aspect of any chemical entity's profile is its molecular formula and corresponding molecular weight. These parameters are critical for a multitude of applications in research and development, including stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.20 g/mol

The determination of this formula and weight is a result of a systematic, structure-based analysis, which is elaborated upon in the subsequent sections.

Derivation of Molecular Formula and Weight: A Step-by-Step Elucidation

The molecular formula of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine was determined by a methodical deconstruction and reconstruction of its constituent parts. This approach allows for a transparent and verifiable calculation.

The logical workflow for this determination can be visualized as follows:

A Base Structure Identification: 1-(butan-2-yl)-1H-pyrazol-3-amine B Functional Group Addition: Introduction of a Nitro Group (NO₂) at the C4 position A->B Step 1 C Atomic Subtraction: Removal of a Hydrogen Atom from the C4 position B->C Step 2 D Final Molecular Formula Calculation: Summation of all atoms C->D Step 3 E Molecular Weight Calculation: Based on the derived molecular formula D->E Step 4

Caption: Workflow for the determination of the molecular formula and weight.

Step 1: Identification of the Base Structure

The analysis commences with the foundational molecule, 1-(butan-2-yl)-1H-pyrazol-3-amine. This compound possesses the molecular formula C₇H₁₃N₃.[1] This provides the initial count of atoms before the inclusion of the nitro functional group.

Step 2 & 3: Introduction of the Nitro Group

The nomenclature "4-nitro" signifies the substitution of a hydrogen atom on the fourth carbon of the pyrazole ring with a nitro group (-NO₂). This substitution results in the following atomic changes:

  • Addition: One nitrogen (N) atom and two oxygen (O) atoms.

  • Subtraction: One hydrogen (H) atom.

Step 4: Calculation of the Final Molecular Formula

By applying these modifications to the base formula, we can deduce the final molecular formula:

  • Carbon (C): Remains unchanged at 7.

  • Hydrogen (H): 13 (from base) - 1 (removed) = 12.

  • Nitrogen (N): 3 (from base) + 1 (from nitro group) = 4.

  • Oxygen (O): 0 (from base) + 2 (from nitro group) = 2.

This culminates in the molecular formula C₇H₁₂N₄O₂ .

Step 5: Calculation of the Molecular Weight

The molecular weight is calculated by summing the atomic weights of each element present in the final molecular formula. A compound with the molecular formula C₇H₁₂N₄O₂ has a molecular weight of approximately 184.20 g/mol .[2]

Structural Representation and Verification

The chemical structure of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine is depicted below. This visual representation is crucial for understanding the spatial arrangement of atoms and the connectivity of the functional groups.

Caption: Connectivity diagram of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine.

This structure is consistent with the derived molecular formula and provides a clear rationale for the atom count. The butan-2-yl group is attached to the first nitrogen of the pyrazole ring, the nitro group to the fourth carbon, and the amine group to the third carbon.

Conclusion

The molecular formula of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine is C₇H₁₂N₄O₂, with a corresponding molecular weight of 184.20 g/mol . This determination is based on a logical, step-by-step analysis of the compound's structure, beginning with a known base molecule and systematically incorporating the specified functional groups. This detailed approach ensures a high degree of confidence in the presented data, providing a solid foundation for further research and development activities involving this compound.

References

  • PubChem. 6-(Tert-butylamino)-1,3,5-triazine-2,4-diol | C7H12N4O2. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

Abstract This document provides a comprehensive guide for the synthesis of the novel pyrazole derivative, 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine. Given the absence of a direct, single-step synthesis in published liter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the novel pyrazole derivative, 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine. Given the absence of a direct, single-step synthesis in published literature, this guide presents a robust and regioselective two-stage synthetic strategy. The primary pathway involves the synthesis of a key acyclic precursor, 2-nitro-3,3-bis(methylthio)acrylonitrile, followed by a highly regioselective cyclocondensation reaction with sec-butylhydrazine. This method is designed to preferentially yield the desired N1-alkylated pyrazole isomer, a common challenge in pyrazole synthesis. An alternative, though less selective, route involving direct N-alkylation is also discussed. The protocols herein are detailed for researchers in organic synthesis, medicinal chemistry, and drug development, with an emphasis on the causal reasoning behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in blockbuster drugs and functional materials. The specific substitution pattern of an N-alkyl group, a nitro group at the C4 position, and an amine at the C3 position offers a unique electronic and steric profile for further functionalization and biological screening. 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine, therefore, represents a valuable building block for library synthesis and novel compound discovery.

The primary challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the substitution on the pyrazole ring's two nitrogen atoms (N1 and N2). Direct alkylation of a pre-formed pyrazole ring often yields a mixture of isomers that can be difficult to separate.[1][2] To circumvent this, our primary proposed strategy employs a cyclocondensation approach, which builds the pyrazole ring with the desired N1-substituent already in place, ensuring high regioselectivity.[3]

The overall synthetic strategy is depicted below:

Synthetic_Scheme cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation CS2 Carbon Disulfide (CS2) Precursor_A Precursor A 2-nitro-3,3-bis(methylthio)acrylonitrile CS2->Precursor_A 1. Base 2. MeI MeI Methyl Iodide (MeI) CH2CN2 Malononitrile CH2CN2->Precursor_A 3. Nitration HNO3 Nitric Acid Ketone Butan-2-one Precursor_B Precursor B sec-Butylhydrazine Ketone->Precursor_B 1. Hydrazine Hydrazine Hydrazine Hydrazine->Precursor_B Reducer Reducing Agent (e.g., NaBH4) Reducer->Precursor_B Final_Product Final Product 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine Precursor_A->Final_Product Pyridine, Reflux Precursor_B->Precursor_B Precursor_B->Final_Product

Figure 1: Proposed two-stage regioselective synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as nitric acid, methyl iodide, and hydrazine are corrosive, toxic, and/or volatile and should be handled with extreme care.

Protocol 1: Synthesis of Precursor A - 2-nitro-3,3-bis(methylthio)acrylonitrile

This protocol is adapted from established methods for the synthesis of ketene dithioacetals and subsequent nitration.

Rationale: This precursor is a versatile electrophile. The two methylthio groups act as a masked carbonyl, and the nitrile and nitro groups are strong electron-withdrawing groups that activate the molecule for nucleophilic attack and subsequent cyclization.

Reaction Scheme: Malononitrile → 1,1-bis(methylthio)methylenemalononitrile → 2-nitro-3,3-bis(methylthio)acrylonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Malononitrile66.066.61 g1001.0
Carbon Disulfide (CS₂)76.149.14 g (7.25 mL)1201.2
Sodium Hydride (NaH, 60% disp.)40.008.80 g2202.2
Methyl Iodide (MeI)141.9431.2 g (13.7 mL)2202.2
Acetic Anhydride102.0950 mL--
Fuming Nitric Acid (≥90%)63.017.0 mL~1501.5
Anhydrous THF-200 mL--

Step-by-Step Procedure:

  • Formation of Dithioacetal:

    • To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (8.80 g, 220 mmol) and suspend it in 100 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve malononitrile (6.61 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • After the addition is complete, add carbon disulfide (7.25 mL, 120 mmol) dropwise, maintaining the temperature at 0 °C. The mixture will turn deep red.

    • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Cool the reaction back to 0 °C and add methyl iodide (13.7 mL, 220 mmol) dropwise. Caution: Exothermic reaction.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding 100 mL of water. Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,1-bis(methylthio)methylenemalononitrile. This intermediate is often used in the next step without further purification.

  • Nitration:

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (7.0 mL) to acetic anhydride (50 mL) in a flask cooled to 0 °C. Stir for 15 minutes.

    • Dissolve the crude dithioacetal from the previous step in 50 mL of acetic anhydride and cool to 0 °C.

    • Slowly add the prepared nitrating mixture to the dithioacetal solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The solid precipitate, Precursor A , is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol can be performed if necessary.

Protocol 2: Synthesis of Precursor B - sec-Butylhydrazine

This protocol involves the formation of a hydrazone from butan-2-one, followed by reduction.

Rationale: The formation of a C=N bond (hydrazone) followed by its reduction is a standard and reliable method for producing substituted hydrazines.[4]

Reaction Scheme: Butan-2-one + Hydrazine → Butan-2-one hydrazone → sec-Butylhydrazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Butan-2-one72.117.21 g (9.0 mL)1001.0
Hydrazine Hydrate (~64% N₂H₄)50.067.8 g (7.6 mL)~1001.0
Sodium Borohydride (NaBH₄)37.837.57 g2002.0
Acetic Acid60.0512.0 g (11.4 mL)2002.0
Ethanol-150 mL--
Diethyl Ether-200 mL--

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, combine butan-2-one (9.0 mL, 100 mmol) and 100 mL of ethanol.

    • Add hydrazine hydrate (7.6 mL, ~100 mmol) to the solution.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of butan-2-one.

    • Once complete, cool the mixture and remove the ethanol under reduced pressure. The resulting crude butan-2-one hydrazone is used directly in the next step.

  • Reduction to Hydrazine:

    • Dissolve the crude hydrazone in 50 mL of ethanol in a 500 mL flask and cool to 0 °C.

    • In a separate beaker, dissolve sodium borohydride (7.57 g, 200 mmol) in 100 mL of ethanol.

    • Slowly add the NaBH₄ solution to the hydrazone solution, maintaining the temperature at 0 °C.

    • After the addition is complete, slowly add acetic acid (11.4 mL, 200 mmol) dropwise. Caution: Hydrogen gas evolution. Ensure adequate ventilation.

    • Allow the reaction to stir at room temperature for 6 hours.

    • Quench the reaction by adding 100 mL of 2 M NaOH solution.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure to yield Precursor B . Due to its volatility and instability, it is often best to use this precursor immediately in the next step.

Protocol 3: Cyclocondensation to Yield 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

Rationale: This cyclocondensation reaction is designed for high regioselectivity. Pyridine is used as the solvent and base; it facilitates the reaction and promotes the formation of the desired N1-substituted isomer.[3] The mechanism involves nucleophilic attack of the more substituted nitrogen of the hydrazine onto the nitrile carbon, followed by cyclization and elimination of methanethiol.

Mechanism Start Precursor A + Precursor B Intermediate1 Initial Adduct Start->Intermediate1 1. Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Final Product + 2 CH3SH Intermediate2->Product 3. Tautomerization &   Elimination

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Precursor A201.242.01 g101.0
Precursor B88.150.97 g111.1
Pyridine79.1050 mL--

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Precursor A (2.01 g, 10 mmol) in 50 mL of pyridine.

    • Add Precursor B (sec-butylhydrazine, 0.97 g, 11 mmol) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 8-12 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the pyridine under reduced pressure.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Wash the organic solution with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to isolate the pure 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine .

Alternative Synthetic Route: Direct N-Alkylation

An alternative approach is the direct alkylation of 3-amino-4-nitropyrazole with a sec-butyl halide.

Rationale: This method is more atom-economical but suffers from potential regioselectivity issues. The electronic properties of the amino and nitro groups influence the nucleophilicity of the two ring nitrogens. The electron-withdrawing nitro group at C4 deactivates the adjacent N1 position, while the electron-donating amino group at C3 activates both positions, but may favor N2. Steric hindrance from the sec-butyl group would likely favor alkylation at the less hindered N1 position.[5] The use of a non-polar solvent and a mild base can favor N1 alkylation.[1]

Reaction Scheme: 3-Amino-4-nitropyrazole + 2-Bromobutane → 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine + 2-(butan-2-yl)-4-nitro-2H-pyrazol-3-amine

Alkylation_Workflow Start 3-Amino-4-nitropyrazole + 2-Bromobutane Reaction K2CO3, DMSO Heat Start->Reaction Mixture Mixture of N1 and N2 Isomers Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product_N1 Desired Product (N1) Separation->Product_N1 Product_N2 Isomeric Byproduct (N2) Separation->Product_N2

Figure 3: Workflow for the direct N-alkylation alternative route.

References

  • He, C., Parrish, D. A., & Shreeve, J. M. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Dalton Transactions, 48(37), 14073–14079. [Link]

  • Sheremetev, A. B., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 193. [Link]

  • Zhao, R., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Organic & Biomolecular Chemistry, 20(48), 9746-9752. [Link]

  • Autechem. (2024). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Autechem Industry Co., Ltd.[Link]

  • Shevelev, S. A., et al. (1976). Diazotization of aminonitropyrazoles. Khimiya Geterotsiklicheskikh Soedinenii, 12, 1649-1653. (Referenced in CN102250007A).
  • Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10799–10810. [Link]

  • Vinogradov, V. M., et al. (1993). Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile. Russian Chemical Bulletin, 42, 1552–1554. (Abstract available on ResearchGate). [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7994–8003. [Link]

  • Rani, N., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3064. [Link]

  • de la Cruz, P., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 71(24), 9171-9174. [Link]

  • Zaleskyi, M., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][9]triazin-7(6H)-ones and Derivatives. Molecules, 25(18), 4259. [Link]

  • de la Hoz, A., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Molecular Diversity Preservation International (MDPI). [Link]

  • Guda, M. R., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(21), 4930. [Link]

  • Kawase, Y., et al. (2014). An efficient method for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane. Synthesis, 46(04), 455-464. (Referenced on organic-chemistry.org). [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Barn, D. R., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids.

Sources

Application

Application Note: 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine as a Versatile Scaffold for Kinase Inhibitor Development

For Research Use Only. Not for use in diagnostic procedures. Introduction Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is a recognized "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibitory activity.[3][4] This application note explores the potential of the novel scaffold, 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine , as a foundational structure for the development of a new generation of kinase inhibitors. We provide an overview of the proposed mechanism of action, detailed protocols for biochemical and cell-based screening, and a framework for data analysis.

The Pyrazole Scaffold: A Foundation for Kinase Inhibition

The pyrazole motif is a versatile heterocyclic ring system that has been successfully incorporated into a multitude of approved and investigational kinase inhibitors.[1][4][5] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[6][7][8] The 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine scaffold combines several features that make it an attractive starting point for inhibitor design:

  • Pyrazole Core: Serves as a robust anchor within the adenine-binding region of the kinase ATP pocket.

  • 3-Amino Group: Can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine amine.

  • 4-Nitro Group: A strong electron-withdrawing group that can influence the electronics of the pyrazole ring and potentially form specific interactions with the kinase.

  • 1-(butan-2-yl) Group: Provides a vector for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action: ATP-Competitive Inhibition

It is hypothesized that 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine and its derivatives will function as Type I ATP-competitive inhibitors . This means they will bind to the active conformation of the kinase, directly competing with the endogenous ATP substrate.[7] The pyrazole core is expected to occupy the adenine binding region, with the 3-amino group forming hydrogen bonds with the hinge region of the kinase. The butan-2-yl and nitro groups can be modified to exploit other pockets and interactions within the ATP-binding site, thereby driving potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine Hinge Hinge Region Adenine_Pocket Adenine Pocket Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Pyrazole Pyrazole Core Pyrazole->Adenine_Pocket Occupies Amino 3-Amino Group Amino->Hinge H-Bond Nitro 4-Nitro Group Nitro->Ribose_Pocket Potential Interaction Butyl 1-(butan-2-yl) Group Butyl->Hydrophobic_Pocket Interaction

Caption: Proposed binding mode of the scaffold within a kinase ATP pocket.

Experimental Protocols

To evaluate the potential of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine derivatives as kinase inhibitors, a tiered screening approach is recommended, beginning with biochemical assays and progressing to more physiologically relevant cell-based models.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput method to assess the direct inhibitory effect of a compound on the activity of a purified kinase. The Kinase-Glo® assay is a well-established platform that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[9][10][11] A decrease in luminescence signal indicates kinase activity (ATP consumption), and therefore, a potent inhibitor will result in a higher signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine derivatives

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 25 µL of kinase solution (pre-diluted in kinase assay buffer)

    • 5 µL of test compound dilution

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 20 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Kₘ for the specific kinase) to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour. The optimal incubation time may vary depending on the kinase.

  • ATP Detection: Add 50 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Prepare Compound Dilutions B Add Kinase and Compound to Plate A->B C Pre-incubate B->C D Add Substrate/ATP Solution C->D E Incubate (Kinase Reaction) D->E F Add Kinase-Glo® Reagent E->F G Incubate (Signal Stabilization) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Target Engagement Assay

Cell-based assays are crucial for confirming that a compound can enter cells and inhibit its target in a physiological context.[12][13][14][15] This protocol describes a general method to assess the inhibition of a specific kinase-mediated phosphorylation event within a cell.

Materials:

  • Human cell line known to have an active signaling pathway involving the kinase of interest.

  • 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine derivatives.

  • Cell culture medium and supplements.

  • Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-specific antibody against the kinase's substrate.

  • Total protein antibody for the substrate (for normalization).

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Western blot or ELISA reagents.

Procedure:

  • Cell Seeding: Seed cells in a 12- or 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Pathway Stimulation: If required, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the band intensities (Western blot) or the ELISA signal. Normalize the phospho-protein signal to the total protein signal for each treatment. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

G A Seed Cells B Treat with Compound A->B C Stimulate Pathway (Optional) B->C D Lyse Cells C->D E Quantify Protein D->E F Detect Phosphorylation (Western/ELISA) E->F G Normalize and Calculate IC50 F->G

Caption: Workflow for the cell-based target engagement assay.

Data Presentation

The results from the primary biochemical and secondary cellular assays should be tabulated to allow for a clear comparison of the activity of different derivatives.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
BNP-001 Kinase A150800
BNP-002 Kinase A75350
BNP-003 Kinase A25120
Control Kinase A1050

Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Conclusion

The 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are amenable to forming key interactions within the ATP-binding site of a wide range of kinases. The provided protocols offer a robust framework for the initial evaluation of derivatives based on this scaffold, from direct biochemical inhibition to cellular target engagement. Further optimization of this scaffold through medicinal chemistry efforts could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. Available from: [Link][5]

  • Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link][3][4]

  • Li, J., et al. (2021). Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. Advances in Protein Chemistry and Structural Biology, 124, 87-119. Available from: [Link][6]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link][12]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link][13]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. Available from: [Link][1]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link][14]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. Available from: [Link][2]

  • Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. (2020). eLife. Available from: [Link][7]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 405-416. Available from: [Link][16]

  • Volkamer, A., et al. (2015). Pocketome of Human Kinases: Prioritizing the ATP Binding Sites of (Yet) Untapped Protein Kinases for Drug Discovery. Journal of Chemical Information and Modeling, 55(1), 215-227. Available from: [Link][8]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][17]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155183. Available from: [Link][15]

Sources

Method

Preparation of high-energy density materials using nitropyrazole amines

Executive Summary This technical guide details the preparation of high-energy density materials (HEDMs) based on the nitropyrazole amine scaffold. Specifically, we focus on the synthesis of 4-amino-3,5-dinitropyrazole (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of high-energy density materials (HEDMs) based on the nitropyrazole amine scaffold. Specifically, we focus on the synthesis of 4-amino-3,5-dinitropyrazole (LLM-116) and 3,5-diamino-4-nitropyrazole (DANP) . These compounds represent the "gold standard" in modern energetics, offering detonation velocities comparable to RDX (>8,700 m/s) but with significantly lower sensitivity to shock and friction (comparable to TATB).

The protocols herein utilize Vicarious Nucleophilic Substitution (VNS) and Electrophilic Nitration , providing a high-purity pathway for researchers in energetic materials and defense propulsion.

Strategic Synthesis Architecture

The pyrazole ring offers a unique platform for HEDMs. Unlike six-membered rings (e.g., TNT, TATB), the five-membered pyrazole ring possesses high positive heat of formation due to inherent ring strain and the N-N bond.

The introduction of amino (-NH₂) groups adjacent to nitro (-NO₂) groups creates a "push-pull" electronic system. This intramolecular hydrogen bonding stabilizes the molecule against external stimuli (impact/friction) without significantly compromising energy density.

Synthesis Workflow

The following diagram outlines the two primary routes covered in this guide: the VNS route to LLM-116 and the direct nitration route to DANP.

G cluster_legend Reaction Class Start1 3,5-Dinitropyrazole (Precursor) Inter1 Sigma-Adduct Intermediate Start1->Inter1 Nucleophilic Attack Reagent1 TMHI / t-BuOK (VNS Reagent) Reagent1->Inter1 Product1 LLM-116 (4-Amino-3,5-dinitropyrazole) Inter1->Product1 Elimination of HI Start2 3,5-Diaminopyrazole Sulfate Product2 DANP (3,5-Diamino-4-nitropyrazole) Start2->Product2 Electrophilic Nitration (Exothermic) Reagent2 HNO3 / H2SO4 (Mixed Acid) Legend1 VNS = Vicarious Nucleophilic Substitution

Caption: Dual-pathway synthesis strategy for primary nitropyrazole amines. Top: VNS route to LLM-116.[1][2] Bottom: Nitration route to DANP.

Protocol A: Synthesis of LLM-116 (4-Amino-3,5-dinitropyrazole)

Mechanism: Vicarious Nucleophilic Substitution (VNS) Target Purity: >98% (HPLC) Yield Target: 65-75%

Rationale

Direct nitration of pyrazoles at the 4-position is standard, but introducing an amino group onto a nitro-rich ring is challenging via conventional substitution. VNS allows the direct amination of electrophilic aromatic rings (like 3,5-dinitropyrazole) using a carbanion that contains a leaving group. Here, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent.[2][3]

Reagents & Equipment
  • Precursor: 3,5-Dinitropyrazole (3,5-DNP) [1].[4]

  • Aminating Agent: 1,1,1-Trimethylhydrazinium iodide (TMHI).

  • Base: Potassium tert-butoxide (t-BuOK), 95%.[5]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.[5]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, ice bath.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL 3-neck flask and purge with nitrogen. VNS reactions are sensitive to moisture.

  • Dissolution: Charge the flask with 3,5-DNP (2.0 g, 12.6 mmol) and TMHI (2.8 g, 13.9 mmol) . Add DMSO (60 mL) . Stir until fully dissolved at room temperature (20-25°C).

  • Base Addition (Critical Step):

    • Cool the solution slightly to 18°C.

    • Add t-BuOK (4.2 g, 37.8 mmol) in small portions over 15 minutes.

    • Observation: The solution will turn a deep red/brown color, indicating the formation of the anionic sigma-complex.

    • Caution: Exothermic reaction. Maintain internal temperature <30°C to prevent decomposition.

  • Reaction: Stir vigorously at room temperature for 4 hours .

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice .

  • Acidification: Slowly add 10% HCl to the ice slurry with stirring until the pH reaches 2–3. A yellow precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove DMSO and salts.

  • Purification (Recrystallization):

    • The crude solid is often a DMSO solvate.

    • Dissolve the crude solid in boiling water . Filter hot if necessary.

    • Cool slowly to 4°C. LLM-116 crystallizes as a monohydrate.

    • Optional: For anhydrous material, recrystallize from butyl acetate .[1][2]

Protocol B: Synthesis of DANP (3,5-Diamino-4-nitropyrazole)

Mechanism: Electrophilic Aromatic Substitution (Nitration) Target Purity: >99% Yield Target: 80-85%

Rationale

The amino groups at positions 3 and 5 strongly activate the pyrazole ring, making the 4-position highly susceptible to electrophilic attack. However, oxidation of the amine is a risk. We utilize the sulfate salt of the precursor to protect the amines during the initial acid mixing.

Reagents[5][6]
  • Precursor: 3,5-Diaminopyrazole sulfate.

  • Nitrating Agent: Fuming Nitric Acid (98% HNO₃).

  • Solvent/Catalyst: Concentrated Sulfuric Acid (98% H₂SO₄).[6]

Step-by-Step Methodology
  • Acid Mix Preparation: In a chemically resistant reactor, cool H₂SO₄ (20 mL) to 0°C. Slowly add HNO₃ (1.5 mL, excess) dropwise, keeping temperature <10°C.

  • Addition: Add 3,5-diaminopyrazole sulfate (2.0 g) portion-wise to the mixed acid at 0–5°C. Control the addition rate to manage the exotherm.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2 hours .

    • Note: Unlike many nitrations requiring heat, the activated ring reacts under mild conditions.

  • Quenching: Pour the reaction mixture onto 50 g of ice .

  • Neutralization: Adjust pH to 5–6 using 50% NaOH solution or solid NaHCO₃. Caution: Vigorous foaming.

  • Filtration: The product, 3,5-diamino-4-nitropyrazole, precipitates as a yellow/orange solid. Filter and wash with ice water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Properties

The following data serves as a validation benchmark for the synthesized materials.

PropertyLLM-116 (ADNP)DANPRDX (Reference)
Formula C₃H₄N₆O₄C₃H₅N₅O₂C₃H₆N₆O₆
Density (g/cm³) 1.901.881.82
Detonation Velocity (m/s) ~8,750~8,6008,750
Decomposition Temp (°C) 178 (onset)>250204
Impact Sensitivity (J) >20 (Insensitive)>40 (Insensitive)7.5 (Sensitive)

Analytical Validation:

  • NMR (DMSO-d6) for LLM-116:

    • ¹H NMR: δ 7.13 (s, 2H, -NH₂), 13.5 (br, 1H, NH ring).

    • Absence of CH peak at δ 6.8 (characteristic of starting material 3,5-DNP) confirms substitution.

  • DSC: Look for a sharp exotherm (decomposition) rather than melting for DANP. LLM-116 may show a dehydration endotherm if hydrated.

Safety & Handling (Critical)

WARNING: The compounds described are Class 1.1 Explosives .

  • Scale Limits: Do not exceed 2.0 g scale in a research laboratory without blast-shielding.

  • PPE: Kevlar gloves, face shield, and ear protection are mandatory.

  • Grounding: Both powders are electrostatic discharge (ESD) sensitive when dry. Use conductive spatulas and grounded mats.

  • Waste: Quench all filtrates. VNS filtrates contain unreacted TMHI and DMSO; dispose of as hazardous organic waste.

References

  • Synthesis of LLM-116 via VNS

    • Schmidt, R. D., et al. (2001).[5] Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory.

  • VNS Mechanism & Reagents

    • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
  • Nitropyrazole Functionalization

    • Chavez, D. E., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Royal Society of Chemistry.
  • General Energetic Properties

    • Shreeve, J. M., et al. (2012).[7] Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminonitropyrazole Isomer Resolution

Diagnostic & Triage: Define Your Molecule Before attempting separation, you must validate the chemical nature of your mixture. A common failure point in this workflow is attempting to separate tautomers that are in rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Define Your Molecule

Before attempting separation, you must validate the chemical nature of your mixture. A common failure point in this workflow is attempting to separate tautomers that are in rapid equilibrium.

The Tautomerism Trap

Are your pyrazoles substituted at the ring nitrogen (


)?
  • Case A: Unsubstituted (

    
    ) 
    
    • Chemistry: 3-amino-4-nitropyrazole and 5-amino-4-nitropyrazole are tautomers of the same molecule. They exist in rapid equilibrium via a 1,2-proton shift.

    • Resolution: You cannot separate them by standard chromatography. In solution, they will equilibrate based on solvent polarity.[1]

    • Action: If you need a specific isomer, you must lock the tautomer by alkylating the

      
       position.
      
  • Case B: Substituted (

    
    , e.g., 
    
    
    
    )
    • Chemistry: 1-alkyl-3-amino-4-nitropyrazole and 1-alkyl-5-amino-4-nitropyrazole are distinct regioisomers . They do not interconvert under standard conditions.

    • Resolution: These have distinct physical properties (dipole moment, solubility) and can be separated.

TautomerLogic Start Start: Check Structure CheckN Is Ring Nitrogen (N1) Substituted? Start->CheckN No No (N-H present) CheckN->No Unsubstituted Yes Yes (N-Methyl, N-Ph, etc.) CheckN->Yes Substituted Tautomer STOP: Tautomeric Equilibrium. Cannot separate. Molecules interconvert. No->Tautomer Isomer PROCEED: Distinct Regioisomers. Separation possible via Chromatography/Crystallization. Yes->Isomer

Figure 1: Decision logic for determining if separation is chemically feasible.

Chromatographic Separation Protocol

Applicability:


-substituted regioisomers (e.g., 1-methyl-3-amino vs. 1-methyl-5-amino).
The Polarity Principle
  • 5-amino isomer (1,5-disubstituted): The amino group is adjacent to the

    
    -substituent. Steric hindrance can twist the amino group out of planarity, reducing conjugation. However, if a 4-nitro group is present, an intramolecular hydrogen bond  often forms between the 5-amino proton and the 4-nitro oxygen. This "locks" the conformation and generally makes the molecule less polar  (elutes first).
    
  • 3-amino isomer (1,3-disubstituted): The amino group is distant from the

    
    -substituent. It is more exposed to the solvent and typically interacts more strongly with silica, making it more polar  (elutes second).
    
Troubleshooting Guide: Poor Resolution
SymptomProbable CauseCorrective Action
Tailing / Streaking Basic amino groups interacting with acidic silanols on silica.Add Modifier: Add 1% Triethylamine (TEA) or 1%

to the mobile phase. Pre-wash the column with the modifier.
Co-elution (

)
Solvent system too non-polar.Increase Polarity: Switch from Hexane/EtOAc to DCM/MeOH (95:5).
Co-elution (

)
Solvent system too polar.Decrease Polarity: Use Toluene/Acetone or pure DCM.
Sample Precipitation Low solubility in mobile phase.Dry Load: Adsorb crude material onto Celite or Silica (1:2 ratio) and load as a solid powder.
Recommended Solvent Systems
  • Dichloromethane (DCM) / Methanol: Start at 100% DCM, gradient to 95:5 DCM:MeOH. Excellent for polar nitropyrazoles.

  • Ethyl Acetate / Hexanes: Standard gradient 10%

    
     60% EtOAc.
    
  • Toluene / Acetone: Useful when EtOAc/Hexane fails to separate closely eluting bands.

Recrystallization Protocols

When chromatography is impractical (scale >10g), exploit solubility differences. The 5-amino isomer is often less soluble in polar protic solvents due to internal hydrogen bonding.

Protocol A: Ethanol Trituration

  • Dissolve the crude mixture in minimal boiling Ethanol (

    
    C).
    
  • Allow to cool slowly to room temperature, then to

    
    C.
    
  • 5-amino-4-nitropyrazole derivatives often crystallize first.

  • Filter and wash with cold ethanol.

  • Concentrate the mother liquor to recover the 3-amino isomer .

Protocol B: Differential Acid Extraction

  • Theory: 3-amino pyrazoles are typically more basic than 5-amino pyrazoles (steric hindrance in 5-amino reduces lone pair availability; 4-nitro group reduces basicity of both, but differentially).

  • Method: Dissolve mixture in EtOAc. Extract with dilute HCl (0.5 M). The 3-amino isomer may preferentially partition into the aqueous layer. Neutralize aqueous layer to recover.

Structural Identification (QC)

You have separated two spots. Which is which?

NMR Spectroscopy (The Gold Standard)

Use NOE (Nuclear Overhauser Effect) or HMBC to assign regiochemistry.

  • Experiment: Irradiate the

    
    -Methyl (or 
    
    
    
    -Alkyl) signal.
  • Result (5-amino isomer): You will see NOE enhancement of the Amino (

    
    )  protons (if visible) or lack of enhancement of the ring C-H (since C3-H is distant).
    
  • Result (3-amino isomer): You will see NOE enhancement of the C5-H proton (the ring proton adjacent to the N-Methyl).

Table: General NMR Trends (DMSO-


) 
Feature3-Amino-4-Nitropyrazole (

-isomer)
5-Amino-4-Nitropyrazole (

-isomer)
Ring Proton (

vs

)
Signal is often downfield (deshielded by adjacent N).Signal is often upfield.
NOE Correlation Strong NOE between

and Ring Proton (

).
NO NOE between

and Ring Proton (

).

Shift
Broad singlet, variable position.Often sharper, downfield shifted if H-bonded to Nitro group.
IR Spectroscopy[2][3][4][5][6][7]
  • 5-amino: Look for shifted N-H stretches (

    
    ) indicating intramolecular H-bonding to the nitro group.
    

Workflow Visualization

SeparationWorkflow Crude Crude Reaction Mixture (N-Substituted) TLC TLC Analysis (DCM/MeOH 95:5) Crude->TLC Decision Separation Method? TLC->Decision Flash Flash Chromatography (Silica + 1% TEA) Decision->Flash <5g Scale Cryst Recrystallization (Ethanol/Toluene) Decision->Cryst >10g Scale Iso1 Isomer 1 (Less Polar) Likely 5-amino Flash->Iso1 First Fraction Iso2 Isomer 2 (More Polar) Likely 3-amino Flash->Iso2 Second Fraction Cryst->Iso1 Precipitate Cryst->Iso2 Mother Liquor QC QC: 1H NMR (NOE) Iso1->QC Iso2->QC

Figure 2: Operational workflow for the isolation of aminonitropyrazole regioisomers.

Frequently Asked Questions (FAQ)

Q: I am trying to separate 3-amino-4-nitropyrazole from 5-amino-4-nitropyrazole, but I only see one spot on TLC. Why? A: If your ring nitrogen is unsubstituted (


), you are looking at a single compound that exists as two tautomers. You cannot separate them. If you have an 

-substituted compound and still see one spot, your solvent system is likely too polar. Try 100% Dichloromethane or Toluene:Acetone (9:1).

Q: My peaks are tailing badly on the column. A: Aminopyrazoles are basic. The amine interacts with the acidic silica gel. Add 1% Triethylamine (TEA) to your mobile phase to block these active sites.

Q: Which isomer is formed preferentially during synthesis? A: This depends on the method.

  • Nitration of N-alkyl-aminopyrazole: The nitro group usually enters position 4.[2] The ratio of isomers depends on the starting material's substitution.[3]

  • Alkylation of 3-amino-4-nitropyrazole: Alkylation usually favors the less sterically hindered nitrogen (

    
     distal to the nitro/amino cluster), but mixtures are common. The 1,3-isomer  (3-amino) is often the major product of alkylation due to steric hindrance at the other nitrogen, but the 1,5-isomer  (5-amino) can be favored if using specific directing groups or conditions [1].
    

References

  • Tautomerism and Structure: Foces-Foces, C., et al. "Tautomerism of 3(5)-aminopyrazoles."[4] Journal of the Chemical Society, Perkin Transactions 2, 1992. Link

  • Synthesis & Regioselectivity: Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. Link

  • NMR Characterization: Claramunt, R. M., et al.[5] "The use of 15N NMR spectroscopy in the structural analysis of pyrazoles." Magnetic Resonance in Chemistry, 2005. Link

  • Chromatographic Methods: "Purification of Heterocyclic Amines." Journal of Chromatography A, 2002. Link

Sources

Optimization

Troubleshooting nitration of N-alkylated aminopyrazoles

Status: Operational Ticket ID: NIT-PYR-004 Subject: Troubleshooting Regioselectivity, Safety, and Yield in Aminopyrazole Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIT-PYR-004 Subject: Troubleshooting Regioselectivity, Safety, and Yield in Aminopyrazole Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Nitrating


-alkylated aminopyrazoles (e.g., 1-methyl-5-aminopyrazole) is a high-stakes transformation. The electron-rich pyrazole ring invites electrophilic attack, but the amino group introduces competing basicity and oxidation sensitivity.

This guide addresses the three most common failure modes:

  • Regiochemical Scrambling: Kinetic

    
    -nitration vs. thermodynamic 
    
    
    
    -nitration.
  • Substrate Deactivation: Protonation of the amine in mixed acid shuts down reactivity.

  • Thermal Runaway: The high energy density of the pyrazole core combined with mixed acid creates severe safety risks.

Module 1: Regioselectivity & Mechanism
Q1: Why am I observing a mass shift corresponding to nitration (

), but the NMR shows no loss of ring protons?

Diagnosis: You have likely formed the


-nitroamine  (nitramine) intermediate rather than the desired 

-nitro derivative. The Science: Under mild conditions or insufficient acidity, the electrophile (

) attacks the most nucleophilic site: the exocyclic amine nitrogen. This forms an unstable

-nitro species (

). The Fix (The Rearrangement Protocol): The

-nitro group can be migrated to the ring carbon (typically C4) via an acid-catalyzed rearrangement (similar to the Bamberger rearrangement mechanism).
  • Action: Do not discard the batch. Heat the reaction mixture (carefully, see Safety Module) or increase the sulfuric acid concentration. This drives the rearrangement from the kinetic

    
    -nitro product to the thermodynamic 
    
    
    
    -nitro product.
Q2: Why does the reaction stall even with excess nitric acid?

Diagnosis: Protonation-induced Deactivation. The Science: In concentrated


, the amino group is fully protonated (

). This ammonium species is strongly electron-withdrawing, deactivating the pyrazole ring toward further electrophilic attack. The Fix:
  • Protect the Amine: Convert the amine to an acetamide (

    
    ) before nitration. The acetamide is less basic, remains neutral longer, and directs ortho (to the C4 position).
    
  • Oleum Boost: If protecting is not an option, use oleum (fuming sulfuric acid) to increase the activity of the nitronium ion (

    
    ) to overcome the deactivated ring.
    
Visualizing the Mechanism

The following diagram illustrates the critical bifurcation between kinetic


-nitration and thermodynamic 

-nitration.

NitrationMechanism Start N-Alkyl Aminopyrazole Acid Mixed Acid (H2SO4/HNO3) Start->Acid NNitro Kinetic Product: N-Nitroamine (Unstable Intermediate) Acid->NNitro Low Temp / Mild Acid Protonated Side Path: Protonated Species (Deactivated Ring) Acid->Protonated Strong Acid / Excess H+ Sigma Sigma Complex (Transition State) NNitro->Sigma Heat / H+ Catalysis (Rearrangement) Protonated->Sigma Requires Oleum/High T Product Thermodynamic Product: 4-Nitro-Aminopyrazole Sigma->Product -H+

Caption: Mechanistic pathway showing the rearrangement of the kinetic N-nitro intermediate to the thermodynamic C4-nitro product.

Module 2: Experimental Protocol & Safety
Critical Safety Warning: Thermal Hazards

Aminopyrazoles are high-energy precursors.[1] Nitration releases


.[2]
  • The Hazard: Induction periods are common. If you add acid too fast at low temperature, unreacted

    
     accumulates. When the reaction finally kicks off, it triggers a thermal runaway.[3]
    
  • The Control: Never add nitric acid to the substrate. Always add the substrate (dissolved in

    
    ) to the nitrating mixture  or add the nitrating agent dropwise to the substrate solution with strict internal temperature monitoring.
    
Optimized Protocol: 1-Methyl-5-Aminopyrazole Nitration

Target: 1-methyl-4-nitro-5-aminopyrazole

StepActionTechnical Rationale
1. Scavenging Add 0.5 eq Urea or Sulfamic Acid to the

.
Scavenges

(nitrous acid) to prevent diazotization of the primary amine (formation of unstable diazonium salts).
2. Dissolution Dissolve substrate in conc.

at 0–5°C.
Pre-protonation controls the exotherm before the oxidant is introduced.
3. Nitration Add fuming

(1.1 eq) dropwise. Keep

.
Controls the rate of

generation.
4. Rearrangement Allow to warm to 25°C. If reaction is incomplete by HPLC, heat to 40–50°C.Thermal energy is required to drive the

-nitro


-nitro rearrangement.
5. Quench Pour onto crushed ice.Dilution of acid stops the reaction.
6. Isolation CRITICAL: Neutralize to pH 7–8 with

or

.
The product is amphoteric. At pH < 2, it is soluble (protonated). At pH > 10, it may degrade or form salts.
Workflow Visualization

Workflow Prep Step 1: Dissolve Substrate in H2SO4 + Urea (0°C) Add Step 2: Dropwise Addition of HNO3 (Maintain <10°C) Prep->Add Check Checkpoint: HPLC/TLC Add->Check Heat Step 3: Warm to 45°C (Drive Rearrangement) Check->Heat N-Nitro Intermediate Present Quench Step 4: Ice Quench & Neutralize to pH 7-8 Check->Quench Complete Heat->Check Filter Step 5: Filtration/Extraction Quench->Filter

Caption: Operational workflow emphasizing the critical temperature ramp for rearrangement and pH control during isolation.

Module 3: Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield / Black Tar Oxidative decomposition due to high temperature or lack of urea.1. Add Urea to scavenge nitrous acid.2. Lower addition temperature.3. Ensure inert atmosphere (

) to reduce oxidative stress.
Product stuck in Aqueous Phase Incorrect pH during workup.Aminopyrazoles are bases. If the aqueous layer is acidic (pH 1-4), the product is protonated and water-soluble. Adjust pH to 7.5–8.0 to precipitate the free base.
Explosion / "Fume-off" Accumulation of reagents (Thermal Runaway).STOP. Review calorimetry data. Ensure stirring is vigorous. Verify cooling capacity matches addition rate.
Regioisomer Contamination Formation of 3-nitro or 5-nitro isomers (rare for 1-methyl-5-amino, but possible).Confirm starting material purity. 1-methyl-3 -aminopyrazole nitrates differently than 1-methyl-5 -aminopyrazole. Verify structure of starting material by NOE NMR.
References
  • Mechanism of Pyrazole Nitr

    • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recycliz
    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

  • Advanced Nitr

    • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
    • Source:JACS Au (ACS Public
    • URL:[Link]

  • Safety in Nitr

    • Title: Runaway reaction hazards in processing organic nitrocompounds.[1][4]

    • Source:IChemE Symposium Series, 1989.
    • URL:[Link] (Archive Link)

  • General Synthesis of Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[5][6][7]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the purification of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the purification of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The target molecule, 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine, possesses a unique combination of functional groups that dictate its behavior during purification:

  • A basic 3-amine group: Allows for manipulation using acid-base chemistry.

  • A highly polar 4-nitro group: Increases polarity and often imparts a yellow/orange color.

  • A pyrazole core: An aromatic heterocyclic system.

  • A non-polar sec-butyl group: Contributes to solubility in organic solvents.

This combination makes purification a multi-faceted challenge requiring careful selection of techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My final product is a persistent yellow or orange oil and won't crystallize. What's happening and how can I fix it?

Potential Causes: This is a common issue with nitroaromatic compounds. The "oiling out" phenomenon often occurs when the melting point of the compound is lower than the temperature of the saturated solution, or when residual impurities are depressing the melting point. The color is characteristic of the nitro group chromophore.

Actionable Solutions:

  • Re-evaluate Your Solvent System: The compound may be too soluble in the chosen solvent. Try introducing a less polar "anti-solvent" dropwise into a concentrated solution of your compound in a polar solvent. For example, slowly add hexanes to a concentrated solution in ethyl acetate or dichloromethane until persistent cloudiness is observed, then warm gently until clear and cool down slowly.

  • Scratching and Seeding: If the solution is supersaturated but reluctant to crystallize, induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure solid from a previous batch, add a "seed crystal" to initiate crystallization.

  • Purification Check: The issue may be purity. Residual solvents or synthetic byproducts can significantly hinder crystallization. Consider an additional purification step. An acid-base extraction is highly effective for this molecule.

Question 2: My yield is very low after flash column chromatography on silica gel. Where is my product going?

Potential Causes: The combination of the basic amine and the polar nitro group makes 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine a very polar compound. It likely has a strong affinity for the acidic silica gel stationary phase, leading to smearing, irreversible adsorption, or decomposition on the column.

Actionable Solutions:

  • Deactivate the Silica Gel: The acidic nature of silica can be problematic for amines.[1] To mitigate this, add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[1] This will cap the acidic silanol groups and improve recovery.

  • Optimize Your Eluent Polarity: For highly polar compounds, a good starting point for eluent selection is a system that gives your target compound an Rf value of 0.2 to 0.3 on a TLC plate.[2] If your compound isn't moving from the baseline, switch to a more polar solvent system, such as dichloromethane/methanol.

  • Consider Alternative Stationary Phases: If silica gel proves too aggressive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propylated silica.[3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy.[3]

  • Dry Loading: If the compound is poorly soluble in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to poor separation.[4] In such cases, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a strong solvent (e.g., acetone), adding silica, and carefully evaporating the solvent to dryness.[1] This dry powder can then be loaded onto the column.[1]

Question 3: I see multiple yellow spots on my TLC plate after synthesis. How do I know which is my product and how do I separate them?

Potential Causes: The synthesis of substituted pyrazoles can lead to various isomers (e.g., different N-alkylation or nitration positions) and side-products.[5][6] The yellow color indicates that these are likely all nitro-containing compounds.

Actionable Solutions:

  • Leverage the Basic Amine Group: The most efficient way to separate the desired 3-amine product from non-basic impurities is through an acid-base extraction.[7][8][9] This technique exploits the ability of the amine to be protonated and become water-soluble.[7][9] This is a powerful first-pass purification step before attempting chromatography or recrystallization.

  • High-Resolution Chromatography: If isomers are the issue, a well-optimized flash chromatography column is necessary. Use a shallow gradient (slowly increasing the percentage of the polar solvent) to maximize the separation between closely eluting spots.[2]

  • Spectroscopic Confirmation: After separation, it is crucial to confirm the structure of the desired product using techniques like NMR and Mass Spectrometry to ensure the correct isomer has been isolated.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the most effective purification strategy based on the initial state of your crude product.

Purification_Workflow Start Crude Product (1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine) IsOil Is the product an oil or solid? Start->IsOil IsSoluble Is it soluble in DCM or EtOAc? IsOil->IsSoluble Solid Dissolve Dissolve in DCM or EtOAc IsOil->Dissolve Oil AcidBase Perform Acid-Base Extraction IsSoluble->AcidBase Yes Recrystallize Recrystallization IsSoluble->Recrystallize No (Insoluble Impurities) CheckPurity Check Purity (TLC/LCMS) AcidBase->CheckPurity CheckPurity->Recrystallize >95% Pure Chromatography Flash Chromatography CheckPurity->Chromatography <95% Pure PureProduct Pure Product Recrystallize->PureProduct Chromatography->PureProduct Dissolve->IsSoluble

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q: What are the key principles of an acid-base extraction for this compound? A: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic layers as their acidic/basic character is changed.[8] For 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine, the process is as follows:

  • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer.[9]

  • Separate the layers. Neutral and acidic impurities will remain in the organic layer.

  • Basify the aqueous layer (e.g., with 2M NaOH) to a pH of 9-10.[7] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine, which will precipitate or can be extracted back into an organic solvent.[9][10]

Q: What is a good starting solvent system for flash chromatography? A: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[1] Based on the polar nitro and amine groups, begin with a relatively polar mixture, such as 70:30 Hexanes:Ethyl Acetate. Run a TLC plate first. Adjust the ratio until the desired compound has an Rf of ~0.2-0.3 for optimal separation.[2]

Q: What are the best practices for recrystallization of this compound? A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent Screening: Test solubility in small vials. Good candidates might include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Procedure: Dissolve the crude solid in the minimum amount of the chosen hot solvent.[11] If colored impurities persist, a very small amount of activated charcoal can be added and the solution filtered hot.[11] Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation before collecting by vacuum filtration.[11]

Q: How should I store the purified 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine? A: Nitroaromatic compounds can be sensitive to heat and light.[12][13] The amine functionality can be susceptible to air oxidation. Therefore, the purified compound should be stored in a tightly sealed container, protected from light, in a cool, and dry place.[12] For long-term storage, storing under an inert atmosphere (like nitrogen or argon) is recommended.[12]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to isolate the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in 50 mL of dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add 30 mL of 1M HCl(aq). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate.

  • Layer Separation: Drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate flask labeled "Aqueous Layer 1".

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with another 30 mL of 1M HCl(aq). Combine the second aqueous layer with "Aqueous Layer 1". The organic layer now contains neutral/acidic impurities and can be set aside.

  • Basification: Place the combined aqueous layers in an Erlenmeyer flask and cool in an ice bath. While stirring, slowly add 2M NaOH(aq) dropwise until the pH is between 9 and 10 (check with pH paper).[7] A precipitate should form.

  • Product Extraction: Return the basified aqueous solution to the separatory funnel. Add 40 mL of fresh DCM. Shake to extract the neutral amine product back into the organic layer.

  • Final Wash & Dry: Drain the DCM layer. Wash with 30 mL of brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Optimized Flash Chromatography

This method is for purifying the product when acidic/basic extraction is insufficient to remove closely related impurities.

  • Eluent Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate containing 0.5% triethylamine (v/v). Start with a polarity that gives the product an Rf of 0.2-0.3 on a TLC plate.

  • Column Packing: Use silica gel with a particle size of 40-63 μm.[2] Pack the column using the chosen eluent, ensuring there are no cracks or air bubbles. A small layer of sand on top of the silica bed is recommended.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. If solubility is low, perform a dry load by adsorbing the product onto a small amount of silica gel as described in the Troubleshooting Guide.

  • Elution: Apply the sample to the top of the column. Begin elution with the chosen solvent system, applying positive pressure with compressed air or nitrogen.[14]

  • Fraction Collection: Collect fractions continuously from the moment the sample is loaded.[1]

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Use Case
Hexanes0.169Non-polar eluent component; anti-solvent for recrystallization
Dichloromethane (DCM)3.140Extraction; polar eluent component; good dissolving solvent
Ethyl Acetate (EtOAc)4.477Polar eluent component; recrystallization
Ethanol4.378Recrystallization
Methanol5.165Highly polar eluent component (use sparingly with silica)
Water10.2100Acid-Base extractions

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. Available at: [Link]

  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed. (2009). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021). Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • General methods for flash chromatography using disposable columns - PMC. Available at: [Link]

  • Flash Chromatography: Principles & Applications - Phenomenex. (2025). Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

  • Synthesis of Substituted Pyrazoles and Imidazolium Salts - UH Institutional Repository. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015). Available at: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. (2025). Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available at: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022). Available at: [Link]

Sources

Optimization

Minimizing byproducts in nitropyrazole amine alkylation reactions

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproducts in Nitropyrazole Amine Alkylation Diagnostic Triage: Define Your Challenge Before adjusting your parameters, we...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproducts in Nitropyrazole Amine Alkylation

Diagnostic Triage: Define Your Challenge

Before adjusting your parameters, we must identify the specific selectivity failure mode. Nitropyrazoles possess multiple nucleophilic sites (Ring


 vs. Exocyclic 

), and the nitro group (

) creates significant electronic deactivation.

Which scenario matches your observation?

Symptom Root Cause Immediate Action
Mixture of Ring Isomers (N1 vs. N2) Tautomeric equilibrium & steric clash.Switch solvent to decrease ion-pairing (e.g., DMSO) or use steric bulk to direct alkylation.
Ring vs. Exocyclic Amine Competition

mismatch. Ring NH (

) is more acidic than Exocyclic

.
Base Control: Strong bases deprotonate the ring first. Protection: Mask the ring if exocyclic alkylation is the goal.
Poly-alkylation (Quaternary Salts) Uncontrolled nucleophilicity of the product.Switch from direct alkylation (

) to Reductive Amination or use phase-transfer conditions.
No Reaction / Low Conversion Electronic deactivation by

.
Increase temperature cautiously or switch to a more reactive electrophile (e.g., Iodide/Triflate).

Troubleshooting & Optimization (Q&A)

Issue 1: "I am getting a mixture of N1- and N2-alkylated ring isomers. How do I favor one?"

The Mechanism: Nitropyrazoles exist in tautomeric equilibrium. The anion formed upon deprotonation is delocalized. Alkylation regioselectivity is governed by the interplay of sterics (favoring the less hindered nitrogen) and coordination (lone pair repulsion or chelation).

Solution:

  • For N1-Selectivity (Adjacent to substituent): This is often the thermodynamic product if the C3-substituent is small. However, if the C3-substituent is bulky (e.g.,

    
     or Phenyl), alkylation tends to occur at the distal nitrogen (N2/N-5) to avoid steric clash.
    
  • The "Cesium Effect": Switch to Cesium Carbonate (

    
    )  in DMF  or NMP . The larger cesium cation forms a looser ion pair with the pyrazolate anion, often enhancing the nucleophilicity of the more sterically accessible nitrogen.
    
  • Solvent Switch:

    • Polar Aprotic (DMSO, DMF): Dissociates ion pairs, favoring alkylation at the most nucleophilic (often less hindered) site.

    • Non-polar (Toluene): Promotes tight ion-pairing, which can sometimes invert selectivity via coordination to the incoming electrophile.

Expert Tip: If you specifically need the sterically crowded N1-isomer (adjacent to a bulky group), consider Michael Addition to acrylates (if applicable) or using a removable directing group (like SEM or THP) that can be installed and later removed.

Issue 2: "I want to alkylate the exocyclic amine, but the ring nitrogen reacts instead."

The Causality: The ring NH is significantly more acidic (


 for nitropyrazoles) than the exocyclic amine. If you use a base (NaH, 

), you will generate the pyrazolate anion, which is a far superior nucleophile to the neutral exocyclic amine.

Solution:

  • Protect the Ring: You must mask the ring nitrogen. Common protecting groups include Boc , THP , or SEM .

    • Workflow: Protect Ring

      
       Alkylate Exocyclic Amine 
      
      
      
      Deprotect.
  • Use Reductive Amination: If protecting is not an option, avoid alkyl halides. Use an aldehyde/ketone with a mild reductant (

    
    ). This reaction proceeds via an imine intermediate on the exocyclic amine and generally leaves the ring nitrogen untouched (as it is too electron-poor to form an imine).
    
Issue 3: "I am seeing dialkylation on my exocyclic amine."

The Causality: The product of a mono-alkylation (


) is often more nucleophilic than the starting primary amine (

) because the alkyl group is electron-donating. This leads to a runaway reaction.

Solution:

  • Switch to Reductive Amination: This is the gold standard for mono-alkylation.

  • If using Alkyl Halides:

    • Use a large excess of the amine (starting material) relative to the alkyl halide (e.g., 3:1 ratio). This statistically favors the electrophile encountering unreacted starting material.

    • Add the electrophile slowly (syringe pump addition) to keep its concentration low.

Strategic Decision Pathways (Visualization)

The following diagram illustrates the decision logic for selecting reaction conditions based on your specific nitropyrazole substrate and target.

Nitropyrazole_Alkylation Start Target Identification Target_Ring Target: Ring Nitrogen (N-Alkylation) Start->Target_Ring Target_Exo Target: Exocyclic Amine (-NH2) Start->Target_Exo Regio_Check Is Regioselectivity Critical? Target_Ring->Regio_Check Ring_Protected Is Ring N Protected? Target_Exo->Ring_Protected Steric_Factor Is C3/C5 Substituent Bulky? Regio_Check->Steric_Factor Yes Cond_A Protocol A: Cs2CO3 / DMF (Thermodynamic Control) Steric_Factor->Cond_A Small Substituent Cond_B Protocol B: NaH / THF (Kinetic Control) Steric_Factor->Cond_B Large Substituent Protect_First Action: Protect Ring N (Boc, THP, SEM) Ring_Protected->Protect_First No Reductive_Am Protocol C: Reductive Amination (Aldehyde + NaBH(OAc)3) Ring_Protected->Reductive_Am Yes (Preferred) Direct_Alk Protocol D: Direct Alkylation (Use Excess Amine) Ring_Protected->Direct_Alk Yes (Alternative) Protect_First->Reductive_Am

Caption: Decision matrix for selecting alkylation conditions based on target site and steric environment.

Standardized Experimental Protocols

Protocol A: Regioselective Ring N-Alkylation (General)

Best for: Alkylating the ring nitrogen while minimizing exocyclic amine interference.

  • Preparation: Dissolve the nitropyrazole (1.0 eq) in anhydrous DMF or DMSO (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 eq). Stir at Room Temperature (RT) for 30 minutes.
    
    • Why: Cesium enhances solubility and reactivity of the azole anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

    • Note: If using a chloride, add catalytic KI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein reaction).

  • Monitoring: Stir at RT. If conversion is low after 4 hours, heat to 50°C.

    • Warning: Higher temperatures increase the risk of N2-alkylation (regio-scrambling).

  • Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF/DMSO). Dry over

    
    .
    
Protocol B: Selective Exocyclic Amine Mono-Alkylation

Best for: Adding an alkyl group to the exocyclic -NH2 without touching the ring or over-alkylating.

  • Reagents: Nitropyrazole (1.0 eq), Aldehyde/Ketone (1.1 eq), AcOH (1.5 eq) in DCE (Dichloroethane) or MeOH .

  • Imine Formation: Stir for 1–2 hours at RT.

    • Checkpoint: Ensure the nitropyrazole dissolves. The acid helps activate the carbonyl and catalyzes imine formation.

  • Reduction: Add

    
      (Sodium triacetoxyborohydride) (1.5 eq) in one portion.
    
    • Why:

      
       is mild and will reduce the imine but not the aldehyde/ketone, preventing side reactions.
      
  • Completion: Stir overnight. Quench with saturated

    
    .
    

References

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization. Retrieved from

  • Zhang, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2] The Journal of Organic Chemistry, 87(15), 10018–10025.[2][3] Retrieved from

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[4] Retrieved from

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5] Organic Letters, 6(20), 3549–3551. Retrieved from

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. The Chemical Record. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Functionalized Pyrazoles: A Comparative Guide to Nitro and Amine Vibrational Modes

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib and Rimonabant. However, the functionalization of this ring—specifically distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib and Rimonabant. However, the functionalization of this ring—specifically distinguishing between Nitro (


)  and Amine (

)
substituents—presents unique spectroscopic challenges due to the inherent vibrational complexity of the heteroaromatic system.

This guide provides a definitive comparison of the Infrared (IR) spectral signatures of nitro- and aminopyrazoles. Unlike generic organic chemistry texts, this analysis accounts for the confounding factors specific to the pyrazole architecture: tautomerism, intermolecular hydrogen bonding, and ring-conjugation effects.

Theoretical Framework: The Vibrational Landscape

Before analyzing specific bands, one must understand the "canvas" upon which they appear. The pyrazole ring itself is not spectrally silent; it possesses inherent N-H stretching and ring breathing modes that often overlap with substituent signals.

The Pyrazole Conundrum

The pyrazole ring contains a pyrrole-like nitrogen (


, H-bond donor) and a pyridine-like nitrogen (

, H-bond acceptor).[1] This duality leads to extensive intermolecular hydrogen bonding in the solid state, causing the ring N-H stretch to broaden significantly, often obscuring the 3200–2500

region.
Decision Logic for Spectral Assignment

The following decision tree illustrates the logical flow for distinguishing these groups based on spectral evidence.

SpectralLogic Start Unknown Pyrazole Spectrum CheckHigh Inspect 3300-3500 cm⁻¹ Region Start->CheckHigh Doublet Sharp Doublet Observed? CheckHigh->Doublet Ambiguous Broad/Undefined Absorption CheckHigh->Ambiguous Broad Band <3200 PrimaryAmine Primary Amine (NH₂) Confirmed Doublet->PrimaryAmine Yes (Sym/Asym Stretch) NoDoublet No Sharp Doublet Doublet->NoDoublet No CheckBend Verify Scissoring ~1620-1650 cm⁻¹ PrimaryAmine->CheckBend CheckNitro Inspect 1300-1550 cm⁻¹ Region NoDoublet->CheckNitro NitroBands Strong Bands at ~1530 & ~1350 cm⁻¹? CheckNitro->NitroBands NitroConfirmed Nitro Group (NO₂) Confirmed NitroBands->NitroConfirmed Yes (Asym/Sym Stretch) RingNH Likely Ring N-H (H-Bonded) Ambiguous->RingNH

Figure 1: Logical workflow for distinguishing Amine vs. Nitro substituents on a pyrazole core.

Comparative Analysis: Nitro vs. Amine Bands

The following data is synthesized from experimental characterizations of substituted pyrazoles (e.g., 4-nitropyrazole, 3-aminopyrazole).

Quantitative Band Assignment
FeatureNitro Group (

)
Amine Group (

)
Pyrazole Ring (Reference)
Primary Identifier Asymmetric Stretch (

)
N-H Stretching (

)
Ring N-H Stretch
Wavenumber1520 – 1550

3300 – 3500

3100 – 3200

AppearanceStrong, sharp intensity.Sharp doublet (Primary). Weak singlet (Secondary).Broad, often overlaps C-H.
Secondary Identifier Symmetric Stretch (

)
N-H Scissoring (

)
Ring Breathing
Wavenumber1340 – 1380

1620 – 1650

1400 – 1500

AppearanceStrong intensity.Medium intensity.[2]Variable intensity.[3]
Tertiary Identifier C-N Stretch (

)
C-N Stretch (

)
C=N Ring Stretch
Wavenumber~850 – 890

1250 – 1335

~1580

Detailed Mechanistic Insight
The Nitro Group (

)

In pyrazoles, the nitro group acts as a strong electron-withdrawing group (EWG).

  • Conjugation Effect: When the

    
     group is at position 4 (conjugated with the aromatic system), the N-O bond order is slightly reduced due to resonance. This shifts the asymmetric stretching frequency lower (towards 1525 
    
    
    
    ) compared to non-conjugated nitroalkanes (typically 1550
    
    
    ).
  • Diagnostic Pair: The most reliable indicator is the presence of both the asymmetric (~1530) and symmetric (~1350) bands. The absence of either casts doubt on the assignment.

The Amine Group (

)

Aminopyrazoles (e.g., 3-aminopyrazole) exist in tautomeric equilibrium, which can complicate the spectra.

  • The Doublet: A primary amine (

    
    ) exhibits two bands in the high-frequency region corresponding to asymmetric and symmetric stretching.[4][5]
    
  • The "False" Carbonyl: The N-H scissoring vibration (~1620-1650

    
    ) can be strong and sharp, often mistaken for a carbonyl (
    
    
    
    ) stretch. However, carbonyls typically appear higher (>1680
    
    
    ) unless heavily conjugated.

Critical Factors Influencing Band Shifts

To ensure high "Trustworthiness" in your analysis, you must account for these variables which can shift bands by


.
Hydrogen Bonding (The Red Shift)

Pyrazoles are aggressive hydrogen bonders.

  • Effect: In solid-state samples (KBr pellets), the intermolecular H-bonds weaken the N-H bond, lowering the force constant.

  • Observation: The sharp amine doublet at 3400

    
     may broaden and shift to 3200-3300 
    
    
    
    . The ring N-H can shift as low as 2800
    
    
    , creating a "hump" under the C-H stretching region.
  • Solution: Collect spectra in dilute solution (

    
     or 
    
    
    
    ) to break H-bonds and observe "free" N-H vibrations.
Tautomerism

3-aminopyrazole and 5-aminopyrazole are tautomers.[6] While chemically identical in solution due to rapid proton exchange, in the solid state, they may crystallize as distinct tautomers.

  • Impact: This changes the local symmetry and can cause splitting of the C=N ring bands (~1580

    
    ).
    

Experimental Protocol: Self-Validating Workflow

To generate publication-quality data, follow this protocol. It is designed to isolate the substituent bands from the ring artifacts.

Protocol Diagram

ExperimentalProtocol Prep Sample Prep (Dry & Grind) Method Select Method Prep->Method KBr KBr Pellet (Solid State) Method->KBr Routine ID Sol Dilute CHCl₃ (Solution) Method->Sol H-Bond Study Acq Acquisition (32 Scans, 4cm⁻¹ res) KBr->Acq Sol->Acq Valid Validation Check Acq->Valid Result Final Spectrum Valid->Result Sharp Peaks Reprep Re-Dry Sample Valid->Reprep H₂O Interference (>3500 Broad) Reprep->Prep

Figure 2: Experimental workflow for IR acquisition of pyrazole derivatives.

Step-by-Step Methodology
  • Sample Drying (Crucial): Pyrazoles are hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 4 hours. Moisture appears as a broad band at 3500-3600 
    
    
    
    , obscuring the amine region.
  • Method Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed. Ensure the crystal (Diamond/ZnSe) is clean. Apply high pressure to ensure contact with the solid pyrazole.

    • KBr Pellet: Preferred for resolution. Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder (scattering reduction) and press under vacuum.

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for splitting detection).
    • Scans: Minimum 32 to improve Signal-to-Noise ratio.

  • Validation (The "Trust" Step):

    • Check 2300-2400

      
       for 
      
      
      
      doublets (indicates poor background subtraction).
    • Check >3500

      
      .[1][7] If a broad "tongue" exists, the sample is wet. Stop and re-dry. 
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for specific heterocycle shifts).
  • Foces-Foces, C., et al. "Pyrazoles as hydrogen bond donors and acceptors." Journal of the Chemical Society, Perkin Transactions 2. Link: [Link]

  • Claramunt, R. M., et al. (2013).[1] "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link: [Link]

  • Alkorta, I., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules 2021, 26(14), 4279. Link: [Link]

Sources

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